molecular formula C6H8BClN2O4S B8368696 {6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid

Cat. No.: B8368696
M. Wt: 250.47 g/mol
InChI Key: VAVZENRIGHHKSJ-UHFFFAOYSA-N
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Description

{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid is a useful research compound. Its molecular formula is C6H8BClN2O4S and its molecular weight is 250.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8BClN2O4S

Molecular Weight

250.47 g/mol

IUPAC Name

[6-chloro-5-(methanesulfonamido)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H8BClN2O4S/c1-15(13,14)10-5-2-4(7(11)12)3-9-6(5)8/h2-3,10-12H,1H3

InChI Key

VAVZENRIGHHKSJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(5-Bromo-2-chloro-3-pyridinyl)methanesulfonamide (5 g, 17.51 mmol), potassium acetate (5.16 g, 52.5 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (4.89 g, 19.26 mmol) and 1,1′-bis(diphenylphosphino)ferrocene palladium dichloride (1.281 g, 1.751 mmol) were placed in 1,4-dioxane (51 ml) and the mixture heated for 16 h at 90° C. The reaction was left stirring at 90° C. for a further 5 h. Further catalyst (0.3 g), potassium acetate (1.7 g) and 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (1.5 g) were added and the mixture stirred at 95° C. overnight. The mixture was cooled to room temperature then the mixture was filtered through a hydrophobic frit and the solvent removed in vacuo. The residue was partitioned between water (250 ml) and dichloromethane (250 ml). the organic layer was collected and the solvent removed in vacuo. The residue was columned on silica (3×100 g) cartridges eluting with 0-25% methanol in dichloromethane over 40 mins gave the title compound as a dark brown oil (4.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Five
Quantity
1.281 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

N-(5-Bromo-2-chloro-3-pyridinyl)methanesulfonamide (1 g), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.98 g), potassium acetate (1.03 g) and Pd(dppf)Cl2 (0.256 g) were weighed to a 10-20 ml microwave vial and 1,4-dioxane (10 ml) was added. The reaction was heated at 80° C. for a total of 2 h in the microwave. Further 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.489 g), potassium acetate (0.516 g) and Pd(dppf)Cl2 (0.128 g) were added and the reaction was heated at 90° C. for a total of 1.5 h in the microwave. The reaction was filtered through a hydrophobic frit then evaporated to dryness. The residue was purified on the ISCO companion using an 80 g silica cartridge, and a gradient of 2-8% methanol in DCM (containing 1% ammonia) over 25 mins. Pure fractions were combined and evaporated to dryness, then dried on the vacuum line to give title compound (439 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
0.489 g
Type
reactant
Reaction Step Four
Name
potassium acetate
Quantity
0.516 g
Type
reactant
Reaction Step Four
Quantity
0.128 g
Type
catalyst
Reaction Step Four
Quantity
0.256 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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